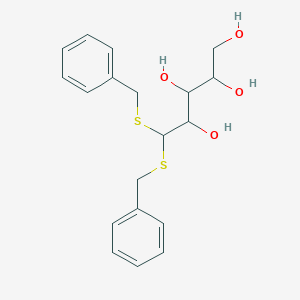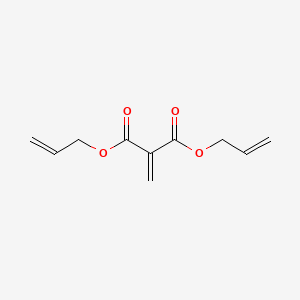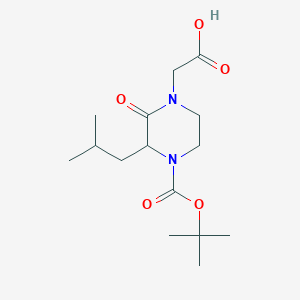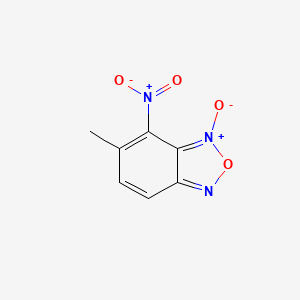
Benzofurazan, 5-methyl-4-nitro-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 5-methyl-4-nitro-, 3-oxide is a chemical compound that belongs to the benzofurazan family. Benzofurazans are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an oxide group at the 3-position of the benzofurazan ring. These structural modifications impart specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Benzofurazan, 5-methyl-4-nitro-, 3-oxide typically involves the nitration of 5-methylbenzofurazan followed by oxidation. The nitration process introduces the nitro group at the 4-position, while the oxidation step converts the benzofurazan to its oxide form. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for the oxidation step .
Analyse Des Réactions Chimiques
Benzofurazan, 5-methyl-4-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Applications De Recherche Scientifique
Benzofurazan, 5-methyl-4-nitro-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Benzofurazan, 5-methyl-4-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Benzofurazan, 5-methyl-4-nitro-, 3-oxide can be compared with other benzofurazan derivatives such as:
Benzofurazan, 5-methoxy-: Differing by the presence of a methoxy group instead of a nitro group.
Benzofurazan, 4-nitro-: Lacking the methyl group at the 5-position.
Benzofurazan, 5-chloro-4-nitro-: Featuring a chloro group at the 5-position instead of a methyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
3702-89-4 |
|---|---|
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
5-methyl-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-7(6(4)9(11)12)10(13)14-8-5/h2-3H,1H3 |
Clé InChI |
FJRSZBYLNYRVFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=[N+](ON=C2C=C1)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


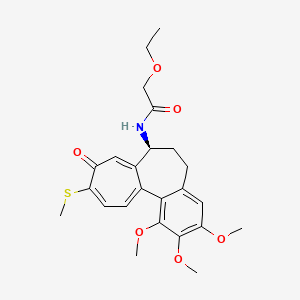
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
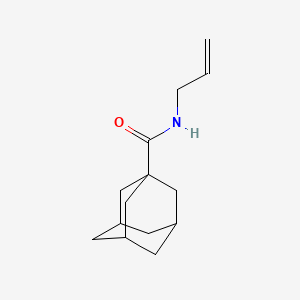
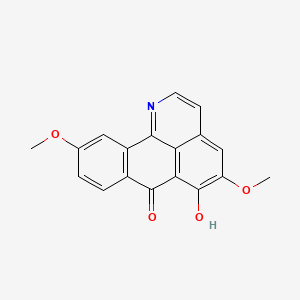
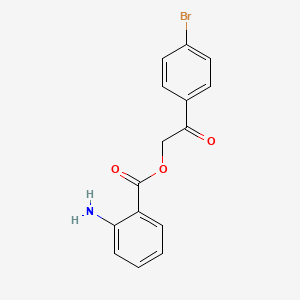
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)

